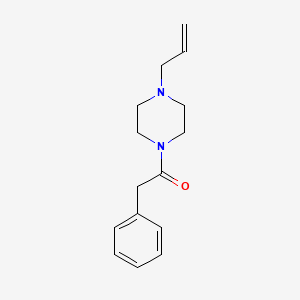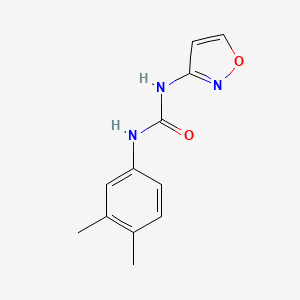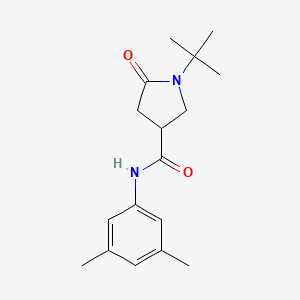
3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylonitrile family and has a unique structure that makes it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has a wide range of scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used in the development of new imaging agents for the diagnosis of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to have a high affinity for specific targets in the body, which makes it an excellent candidate for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which can help protect the body from oxidative stress. This compound has also been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it an excellent candidate for various lab experiments. Additionally, this compound has a unique structure that makes it suitable for use in various assays and experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and therefore, caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. One of the primary directions is the development of new drugs based on this compound. This compound has shown promising results in the treatment of various diseases, and therefore, further research is needed to develop new drugs based on this compound.
Another future direction is the development of new imaging agents for the diagnosis of various diseases. This compound has been used in the development of new imaging agents, and therefore, further research is needed to optimize these agents for clinical use.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community. This compound has a wide range of scientific research applications, including drug development and the development of new imaging agents. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-isopropylphenylboronic acid, 5-methoxy-1H-benzimidazole-2-carbaldehyde, and acrylonitrile in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and at high temperatures to yield the desired product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13(2)15-6-4-14(5-7-15)10-16(12-21)20-22-18-9-8-17(24-3)11-19(18)23-20/h4-11,13H,1-3H3,(H,22,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQIHAGBICCCU-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)

![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)

![3-({[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5364472.png)

![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)



![isopropyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364505.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5364534.png)
![{5-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]-2-furyl}methanol](/img/structure/B5364539.png)